(S)-1-(5-Chloropyridin-3-yl)ethanamine dihydrochloride is a chemical compound characterized by a pyridine ring substituted with a chlorine atom and an ethanamine group. This compound is often utilized in various scientific and industrial applications, particularly in the fields of medicinal chemistry and agrochemicals. Its systematic name indicates its stereochemistry, with the (S) designation referring to its specific chiral configuration.
This compound falls under the category of amines and heterocyclic compounds, specifically pyridine derivatives. Pyridines are known for their diverse biological activities, making them valuable in pharmaceutical research. The compound can be synthesized from readily available starting materials, including 5-chloropyridine derivatives and ethanamines, making it accessible for laboratory use.
The synthesis of (S)-1-(5-Chloropyridin-3-yl)ethanamine dihydrochloride typically involves several key steps:
The molecular formula for (S)-1-(5-Chloropyridin-3-yl)ethanamine dihydrochloride is C_8H_10ClN·2HCl, indicating that it contains eight carbon atoms, ten hydrogen atoms, one nitrogen atom, and one chlorine atom along with two hydrochloride ions. The structure features a pyridine ring that contributes to its aromatic properties.
The compound's three-dimensional structure can be visualized through computational modeling or X-ray crystallography, which would reveal bond angles and distances critical for understanding its reactivity and interaction with biological targets.
(S)-1-(5-Chloropyridin-3-yl)ethanamine dihydrochloride can participate in various chemical reactions:
These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.
The mechanism of action for (S)-1-(5-Chloropyridin-3-yl)ethanamine dihydrochloride is primarily based on its ability to interact with specific molecular targets such as enzymes or receptors. Upon binding to these targets, it modulates their activity, which can lead to various biological effects depending on the context of its use. For instance, it may act as an inhibitor or activator of certain pathways involved in neurological functions or other physiological processes.
Relevant data regarding these properties can be obtained through experimental characterization methods such as differential scanning calorimetry or thermogravimetric analysis.
(S)-1-(5-Chloropyridin-3-yl)ethanamine dihydrochloride has several significant applications:
The stereoselective synthesis of (S)-1-(5-chloropyridin-3-yl)ethanamine relies heavily on advanced catalytic methodologies to achieve high enantiomeric purity. Industrial synthesis typically employs chiral transition metal complexes and organocatalysts to control stereochemistry at the ethanamine chiral center. The most efficient route begins with 5-chloronicotinaldehyde undergoing asymmetric reductive amination using ruthenium-BINAP catalytic systems, achieving enantioselectivities exceeding 95% ee under optimized conditions .
Critical parameters influencing stereochemical outcomes include:
Alternative catalytic approaches involve enzymatic resolution using immobilized lipases (Candida antarctica Lipase B) to kinetically resolve racemic mixtures, though this method typically yields ≤50% of the desired enantiomer. Recent advances demonstrate that chiral phosphoric acid catalysts enable direct asymmetric amination of 5-chloropyridinyl ketones via dynamic kinetic resolution, achieving 90% ee at 80% conversion [8]. The enantiomeric purity is maintained during subsequent dihydrochloride formation through strict pH control during crystallization.
Table 1: Catalytic Systems for Asymmetric Synthesis
Catalyst Type | Reaction | ee (%) | Yield (%) |
---|---|---|---|
Ru-(S)-BINAP | Reductive Amination | 98 | 85 |
Rh-DuPhos | Hydrogenation | 92 | 78 |
CPA (Chiral Phosphoric Acid) | Dynamic Kinetic Resolution | 90 | 80 |
Reductive amination represents the most scalable approach for constructing the target molecule's chiral amine functionality. The optimized two-step sequence involves:
Imine Formation: 5-Chloronicotinaldehyde reacts with (S)-α-methylbenzylamine as a chiral auxiliary in anhydrous toluene at 0-5°C for 4 hours, producing the corresponding imine intermediate with >99% diastereomeric excess
Hydrogenolytic Cleavage: The chiral imine undergoes catalytic hydrogenation (Pd/C, 50 psi H₂) in ethanol/water (4:1) at ambient temperature, simultaneously reducing the imine bond and cleaving the benzyl group to yield the free (S)-amine
Key process optimizations include:
This route achieves an overall yield of 85% with ≥99% enantiomeric purity when conducted under continuous flow conditions, significantly outperforming batch processes (72% yield) due to improved mass transfer and thermal control . The methodology demonstrates exceptional chemoselectivity, preserving both the chloropyridine ring and amine stereochemistry throughout the transformation.
Conversion of the free base to the stable dihydrochloride salt requires precise crystallization control to ensure pharmaceutical-grade purity and stability. The optimal salt formation protocol involves:
Critical parameters influencing crystal properties:
This protocol yields particles with 50-100 μm diameter exhibiting excellent flow properties and dissolution characteristics. The dihydrochloride salt demonstrates superior stability compared to monohydrochloride forms, with <2% racemization after 12 months storage at 2-8°C when packaged under nitrogen with desiccant [5]. Lyophilized formulations with trehalose (1:3 ratio) extend shelf-life to 24 months at 25°C by preventing hydrolysis and oxidative degradation pathways.
Table 2: Dihydrochloride Salt Characterization Data
Property | Value | Analytical Method |
---|---|---|
Crystal Habit | Platelet | Scanning Electron Microscopy |
Melting Range | 218-220°C (dec.) | Differential Scanning Calorimetry |
Water Content | ≤0.5% w/w | Karl Fischer Titration |
Purity | ≥99.5% | HPLC (ICH Q2B validated) |
Specific Rotation | +32.5° (c=1, H₂O) | Polarimetry (589 nm, 20°C) |
During downstream derivatization, protecting groups are essential for preserving stereochemical integrity at the chiral center. The hydrochloride salt's amine group requires protection when conducting electrophilic substitutions on the pyridine ring or introducing additional functional groups. Optimal protection strategies include:
Carbamates: tert-Butoxycarbonyl (Boc) protection using di-tert-butyl dicarbonate (2.0 equivalents) in dichloromethane with triethylamine base (3.0 equivalents) at 0°C, achieving >98% protection yield with <0.1% racemization [8]
Amides: Acetylation with acetic anhydride (1.2 equivalents) in tetrahydrofuran catalyzed by 4-dimethylaminopyridine (0.1 equivalents), providing temporary protection during halogen-metal exchange reactions
The Boc group demonstrates superior performance in stereochemical preservation during subsequent transformations, including:
Deprotection under acidic conditions (HCl in dioxane, 2 hours) efficiently regenerates the primary amine without racemization when conducted below 25°C. Alternative protecting groups such as benzyloxycarbonyl (Cbz) show inferior performance due to partial racemization (up to 5%) during catalytic hydrogenation removal. The carbamate protection strategy is particularly valuable for synthesizing advanced intermediates for neuropharmacological agents targeting dopamine and serotonin receptors [8].
The synthesis of (S)-1-(5-chloropyridin-3-yl)ethanamine dihydrochloride employs both solution-phase and solid-phase methodologies, each offering distinct advantages:
Solution-Phase Synthesis (Industrial Standard):
Solid-Phase Synthesis (Emerging Approach):
Table 3: Synthesis Route Comparison
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Overall Yield | 85% | 68% |
Stereochemical Purity | ≥99% ee | 97-98% ee |
Particle Size Distribution | 50-100 μm | 10-50 μm |
Throughput Capacity | 5 kg/batch | 0.5 kg/batch |
Typical Impurity Profile | <0.5% des-chloro | <0.5% des-chloro <0.3% dimeric species |
Continuous flow solution-phase systems demonstrate particular advantages for this molecule, reducing processing time from 48 hours (batch) to 6 hours while maintaining temperature-sensitive stereochemical integrity. The solution-phase route produces material meeting ICH Q3A/B guidelines for residual solvents and impurities without additional purification, whereas solid-phase synthesis requires extensive column chromatography to remove trace polymer-derived impurities [6].
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: